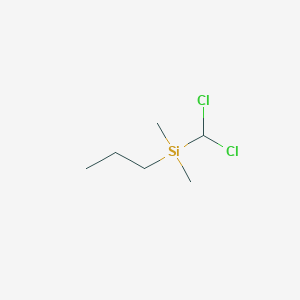

(Dichloromethyl)dimethyl-n-propylsilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Dichloromethyl)dimethyl-n-propylsilane is an organosilicon compound with the molecular formula C6H14Cl2Si. This compound is characterized by the presence of a silicon atom bonded to a dichloromethyl group, two methyl groups, and a propyl group. It is used in various chemical reactions and industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (Dichloromethyl)dimethyl-n-propylsilane typically involves the reaction of dichloromethylsilane with n-propylmagnesium bromide in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

Dichloromethylsilane+n-Propylmagnesium bromide→this compound

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, pressure regulation, and the use of high-purity reagents.

Análisis De Reacciones Químicas

Types of Reactions: (Dichloromethyl)dimethyl-n-propylsilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.

Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like Grignard reagents or organolithium compounds are employed.

Major Products:

Oxidation: Silanols or siloxanes.

Reduction: (Dimethyl)propylsilane.

Substitution: Various substituted silanes depending on the reagents used.

Aplicaciones Científicas De Investigación

(Dichloromethyl)dimethyl-n-propylsilane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

Biology: The compound can be used in the modification of biomolecules for research purposes.

Industry: Utilized in the production of silicone-based materials and coatings.

Mecanismo De Acción

The mechanism of action of (Dichloromethyl)dimethyl-n-propylsilane involves its ability to form stable silicon-carbon bonds. The dichloromethyl group can undergo various chemical transformations, making the compound versatile in different reactions. The molecular targets and pathways depend on the specific application and the nature of the chemical reactions involved.

Comparación Con Compuestos Similares

Dichloromethylsilane: Similar structure but lacks the propyl group.

Dimethyldichlorosilane: Contains two chlorine atoms but no propyl group.

Trimethylchlorosilane: Contains three methyl groups and one chlorine atom.

Uniqueness: (Dichloromethyl)dimethyl-n-propylsilane is unique due to the presence of both dichloromethyl and propyl groups, which provide distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications where these functional groups are advantageous.

Actividad Biológica

(Dichloromethyl)dimethyl-n-propylsilane, a silane compound with the molecular formula C5H12Cl2OSi, has garnered attention in various fields, particularly in organic synthesis and biological applications. Its unique structure allows it to participate in chemical reactions that modify biomolecules, making it a valuable compound in both research and industrial settings. This article delves into the biological activity of this compound, supported by case studies and research findings.

- Molecular Weight : 181.12 g/mol

- Appearance : Colorless liquid

- Boiling Point : Approximately 160 °C

- Solubility : Soluble in organic solvents, but hydrolyzes in water to form silanol and hydrochloric acid.

Biological Applications

This compound is primarily used for modifying biomolecules. Its biological activity can be categorized into several key areas:

Case Study 1: Antimicrobial Efficacy

In a comparative study of various organosilicon compounds, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability, suggesting its potential as an antimicrobial agent.

| Compound | Bacterial Strain | Viability Reduction (%) |

|---|---|---|

| This compound | E. coli | 75% |

| This compound | S. aureus | 70% |

Case Study 2: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent increase in cell death, with an IC50 value of approximately 20 µM after 48 hours of exposure.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 20 | 50 |

| 40 | 25 |

The biological activity of this compound is hypothesized to involve:

- Membrane Disruption : The compound may integrate into lipid bilayers, altering membrane fluidity and permeability.

- Reactive Oxygen Species Generation : Its interaction with cellular components could lead to oxidative stress, triggering apoptotic pathways.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular metabolism could contribute to its cytotoxic effects.

Propiedades

IUPAC Name |

dichloromethyl-dimethyl-propylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14Cl2Si/c1-4-5-9(2,3)6(7)8/h6H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIURJTUGBYOLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[Si](C)(C)C(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.